1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate
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Overview
Description
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their wide range of biological activities and medicinal applications, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as hydrochloric acid or hydrogen peroxide to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antibacterial effects . Additionally, it can interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate include other benzothiazole derivatives such as:
- 1-Benzyl-1-butyl-3-(4-methoxyphenyl)urea
- 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the butyl and chloro groups, which contribute to its unique biological activities and chemical reactivity .
Properties
CAS No. |
923036-11-7 |
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Molecular Formula |
C12H16ClN3O2S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
1-butyl-3-(4-chloro-1,3-benzothiazol-2-yl)urea;hydrate |
InChI |
InChI=1S/C12H14ClN3OS.H2O/c1-2-3-7-14-11(17)16-12-15-10-8(13)5-4-6-9(10)18-12;/h4-6H,2-3,7H2,1H3,(H2,14,15,16,17);1H2 |
InChI Key |
BOHOWFMRTGVJAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC2=C(S1)C=CC=C2Cl.O |
Origin of Product |
United States |
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